1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
Overview
Description
“1-(2,6-Dichlorobenzyl)piperazine” is a chemical compound with the molecular formula C11H14Cl2N2 . It has a molecular weight of 245.15 g/mol .
Molecular Structure Analysis
The molecular structure of “1-(2,6-Dichlorobenzyl)piperazine” consists of a piperazine ring attached to a 2,6-dichlorobenzyl group .Physical and Chemical Properties Analysis
“1-(2,6-Dichlorobenzyl)piperazine” is a solid with a melting point of 54-62 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 332.4±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Fascinating Variability in Chemistry and Properties
A study by Boča, Jameson, and Linert (2011) reviews the chemistry of compounds related to pyridine and benzimidazole/benzthiazole derivatives, highlighting the diverse chemical properties and potential applications in spectroscopy, magnetism, and bioactivity. This study lays the groundwork for understanding the structural variability and potential of pyrazole derivatives (Boča, Jameson, & Linert, 2011).
Heterocycles and Dyes Synthesis
Gomaa and Ali (2020) provide an overview of the use of pyrazole derivatives, including 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, as building blocks for synthesizing various heterocyclic compounds and dyes. This review emphasizes the compound's reactivity and utility in creating novel materials with potential applications in pharmaceuticals and materials science (Gomaa & Ali, 2020).
Pyranopyrimidine Core in Medicinal Chemistry
Parmar, Vala, and Patel (2023) discuss the importance of pyranopyrimidine scaffolds, closely related to pyrazole chemistry, in drug development due to their bioavailability and broad synthetic applications. The review highlights the use of hybrid catalysts in synthesizing these compounds, suggesting potential for further exploration in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Pyrazole Heterocycles in Organic Synthesis
A study by Dar and Shamsuzzaman (2015) reviews the synthesis and applications of pyrazole heterocycles, underlining their significance in medicinal chemistry due to a wide range of biological activities. This review provides insight into synthetic strategies and the role of pyrazole derivatives as key intermediates in organic synthesis (Dar & Shamsuzzaman, 2015).
Therapeutic Applications of Pyrazolines
A comprehensive review by Shaaban, Mayhoub, and Farag (2012) focuses on the therapeutic applications of pyrazoline derivatives, showcasing their pharmacological diversity and potential in developing new treatments. The article covers a range of biological activities, highlighting the centrality of pyrazole scaffolds in drug design (Shaaban, Mayhoub, & Farag, 2012).
Safety and Hazards
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]pyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-9-2-1-3-10(12)8(9)6-14-5-7(15)4-13-14/h1-5,15H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSNDWGLSLRAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.